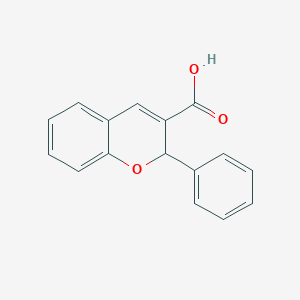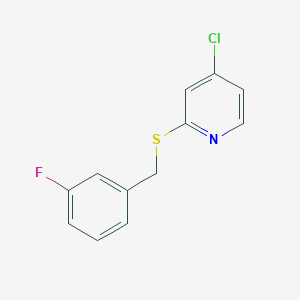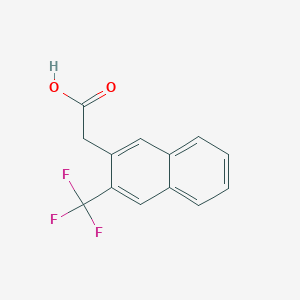
2-phenyl-2H-1-Benzopyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2H-1-Benzopyran-3-carboxylic acid is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H-1-Benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with phenylacetic acid, followed by cyclization and oxidation steps. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by cyclization using an acid catalyst like sulfuric acid. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-2H-1-Benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzopyrans and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-2H-1-Benzopyran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing oxidative stress in biological systems.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2H-1-Benzopyran-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In cancer cells, it may inhibit cell proliferation by interfering with specific signaling pathways and inducing apoptosis. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
2-phenyl-2H-1-Benzopyran-3-carboxylic acid can be compared with other benzopyran derivatives such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory effects.
Chromones: Investigated for their potential in treating various inflammatory and allergic conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H12O3 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
2-phenyl-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H,(H,17,18) |
Clave InChI |
JBOOGXCLXZNOJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)

![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)







![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

